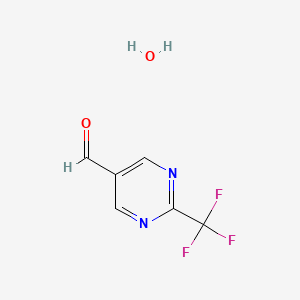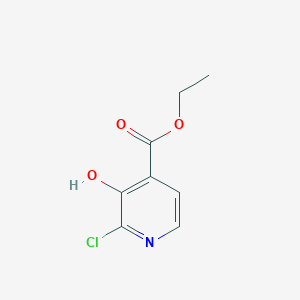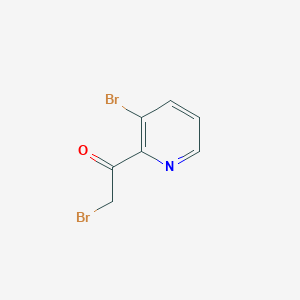
2-(Pyridin-3-yl)oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-yl)oxazolidine is a heterocyclic compound that features both a pyridine ring and an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxazolidine typically involves the reaction of 3-pyridinecarboxaldehyde with an amino alcohol. One common method is the cyclization of 3-pyridinecarboxaldehyde with 2-aminoethanol under acidic conditions to form the oxazolidine ring . The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. For example, the use of Deoxo-Fluor® reagent in a flow reactor has been reported to improve the safety profile and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-3-yl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: It can participate in substitution reactions where the oxazolidine ring is modified by different substituents.
Coordination: The compound can coordinate with metal ions such as nickel and palladium, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolidines to oxazoles.
Substitution: Various nucleophiles can be used to introduce different substituents into the oxazolidine ring.
Coordination: Metal salts such as nickel chloride and palladium chloride are used to form coordination complexes.
Major Products Formed
Oxazoles: Formed through the oxidation of this compound.
Substituted Oxazolidines: Formed through substitution reactions.
Metal Complexes: Formed through coordination with metal ions.
Aplicaciones Científicas De Investigación
2-(Pyridin-3-yl)oxazolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antibacterial agents and other pharmaceuticals.
Materials Science: The compound’s ability to form coordination complexes makes it useful in the development of new materials with unique properties.
Chemical Sensors: It has been used in the design of fluorescent sensors for the detection of metal ions such as cerium(III).
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-3-yl)oxazolidine depends on its application:
Antibacterial Agents: When used in antibacterial agents, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome.
Fluorescent Sensors: In chemical sensors, the compound forms a complex with the target metal ion, leading to a change in fluorescence that can be detected.
Comparación Con Compuestos Similares
2-(Pyridin-3-yl)oxazolidine can be compared with other similar compounds such as:
3-Phenyl-2-(pyridin-2-yl)oxazolidine: This compound also features a pyridine and oxazolidine ring but with a phenyl group at the 3-position.
2-(Pyridin-2-yl)oxazolidine: Similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.
Uniqueness
The unique feature of this compound is its specific substitution pattern, which can influence its reactivity and coordination behavior with metal ions.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8,10H,4-5H2 |
Clave InChI |
XGNZSQNESSJMBY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(N1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)


![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)




